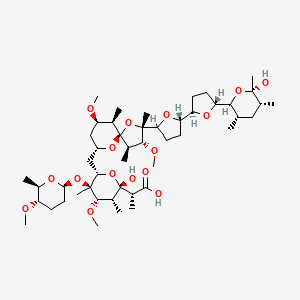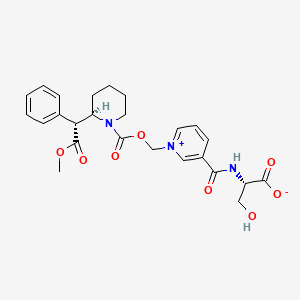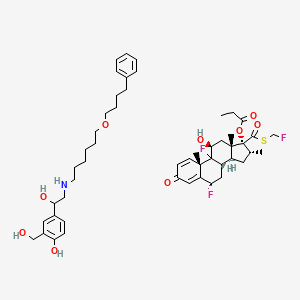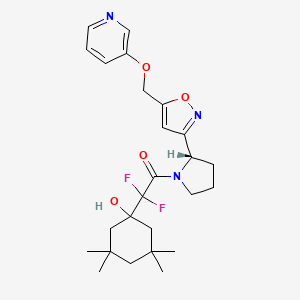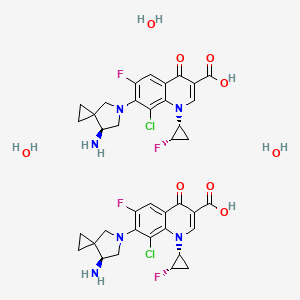
Sitafloxacin hydrate
説明
Sitafloxacin hydrate is a broad-spectrum fluoroquinolone antibiotic developed by Daiichi Sankyo Co., Ltd. It is marketed under the trade name Gracevit in Japan. This compound is known for its high potency and effectiveness against a wide range of bacterial infections, including those caused by Gram-positive, Gram-negative, anaerobic, and atypical pathogens .
作用機序
Sitafloxacin hydrate, also known as Sitafloxacin monohydrate, is a potent fluoroquinolone antibiotic that has been developed to combat a wide range of bacterial infections . This article will delve into the various aspects of its mechanism of action.
Target of Action
Sitafloxacin primarily targets two essential bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes play a crucial role in bacterial DNA replication, transcription, and repair .
Mode of Action
Sitafloxacin interacts with its targets (DNA gyrase and topoisomerase IV) by inhibiting their activity . This inhibition disrupts the process of bacterial DNA synthesis, thereby preventing the bacteria from replicating and ultimately leading to their death .
Biochemical Pathways
Sitafloxacin’s action on DNA gyrase and topoisomerase IV affects the DNA replication and transcription pathways in bacteria . By inhibiting these enzymes, Sitafloxacin disrupts these pathways, preventing the bacteria from multiplying and spreading.
Pharmacokinetics
It is known that sitafloxacin is administered orally and has a high bioavailability . The main metabolite of Sitafloxacin is the ester glucuronide, which accounts for a significant portion of the dose in serum and urine . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Sitafloxacin.
Result of Action
The molecular and cellular effects of Sitafloxacin’s action result in the death of the bacteria. By inhibiting key enzymes involved in DNA replication and transcription, Sitafloxacin prevents the bacteria from multiplying. This halts the spread of the bacterial infection and allows the body’s immune system to eliminate the remaining bacteria .
Action Environment
The efficacy and stability of Sitafloxacin can be influenced by various environmental factors. For instance, the presence of other medications can affect the absorption and efficacy of Sitafloxacin . Additionally, the pH level of the environment can impact the stability of Sitafloxacin. More research is needed to fully understand how different environmental factors influence the action of Sitafloxacin.
生化学分析
Biochemical Properties
Sitafloxacin hydrate works by inhibiting the activity of bacterial DNA gyrase and topoisomerase IV . Even for the strains with mutations in quinolone resistance-determining region (QRDR), this compound still has potent inhibitory activity on the gyrase and topoisomerase IV . This makes this compound relatively more active against the strains resistant to other quinolones .
Cellular Effects
This compound has been found to be very active against many clinical isolates, including methicillin-resistant staphylococci, Streptococcus pneumoniae, and other streptococci with reduced susceptibility to levofloxacin and other quinolones . It has also demonstrated activity against clinical isolates of Klebsiella pneumoniae, Enterobacter cloacae, Pseudomonas aeruginosa with some activity against quinolone-resistant strains, and Acinetobacter baumannii . The in vitro activity against anaerobes is comparable to imipenem or metronidazole .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the activity of bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination . By inhibiting these enzymes, this compound prevents the bacteria from replicating and repairing their DNA, leading to bacterial death .
Temporal Effects in Laboratory Settings
The stability of this compound in laboratory settings is indicated by its solubility in DMSO at 8.9 mg/mL . It is insoluble in water . It is recommended to store the product in sealed, cool, and dry conditions . For obtaining a higher solubility, the tube can be warmed at 37° and shaken in the ultrasonic bath for a while .
Metabolic Pathways
It is known that fluoroquinolones like this compound generally undergo metabolism in the liver, primarily by the cytochrome P450 enzyme system .
Subcellular Localization
As a fluoroquinolone antibiotic, it is generally known to act within the bacterial cell where it inhibits DNA gyrase and topoisomerase IV, enzymes found in the cytoplasm that are essential for DNA replication .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of sitafloxacin hydrate involves multiple steps, starting from the preparation of key intermediates. One efficient method includes the preparation of the intermediate (7S)-5-azaspiro[2.4]heptane-7-yl tert-butyl carbamate. This intermediate is synthesized through a series of reactions involving specific reagents and conditions . The final step involves the crystallization and purification of this compound to obtain the desired product .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. The production process includes the preparation of granules or tablets, where this compound is mixed with pharmaceutically acceptable excipients to improve its stability and bioavailability .
化学反応の分析
Types of Reactions: Sitafloxacin hydrate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxo derivatives, while reduction may yield hydroxy derivatives .
科学的研究の応用
Sitafloxacin hydrate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of fluoroquinolones in various chemical reactions.
Medicine: Used to treat respiratory tract infections, urinary tract infections, and skin infections. .
Industry: Employed in the development of new antibacterial agents and formulations.
類似化合物との比較
- Levofloxacin
- Ciprofloxacin
- Moxifloxacin
- Gatifloxacin
- Tosufloxacin
- Sparfloxacin
Comparison: Sitafloxacin hydrate is unique due to its enhanced ability to penetrate bacterial cell walls and its potent activity against a wide spectrum of bacteria, including strains resistant to other fluoroquinolones. It exhibits dual activity against pneumococcal DNA gyrase and topoisomerase IV, making it more effective than some of its counterparts .
特性
IUPAC Name |
7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClF2N3O3.H2O/c20-14-15-8(17(26)9(18(27)28)5-25(15)12-4-10(12)21)3-11(22)16(14)24-6-13(23)19(7-24)1-2-19;/h3,5,10,12-13H,1-2,4,6-7,23H2,(H,27,28);1H2/t10-,12+,13+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCJYRJLOUSQBW-JJZGMWGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CN(CC2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5F)F.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC12CN(C[C@H]2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)[C@@H]5C[C@@H]5F)F.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClF2N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163253-37-0 | |
| Record name | Sitafloxacin monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163253370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SITAFLOXACIN MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45IP57B62B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


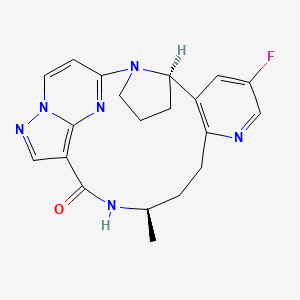
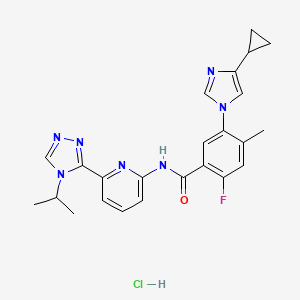

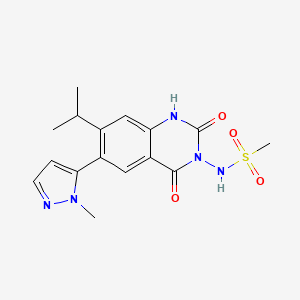
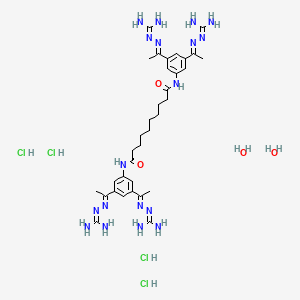
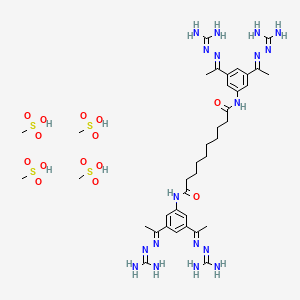

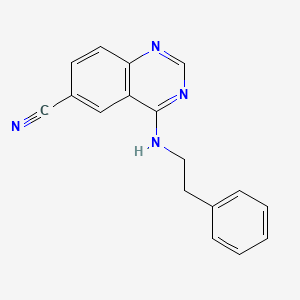
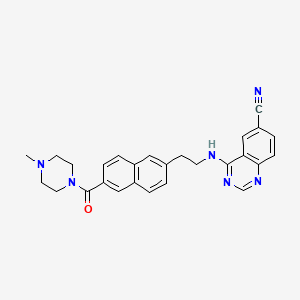
![[2-(2-selenocyanatoethylcarbamoyl)phenyl] acetate](/img/structure/B610788.png)
